![molecular formula C22H17NO4 B557917 Fmoc-3-Abz-OH CAS No. 185116-42-1](/img/structure/B557917.png)
Fmoc-3-Abz-OH
Overview
Description
Mechanism of Action
Target of Action
Fmoc-3-Abz-OH, also known as 3-(Fmoc-amino)benzoic acid , is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, where it acts as a protecting group .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a base-labile protecting group, which means it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved with this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amine group of the amino acid during the synthesis, and is removed under basic conditions when no longer needed .
Pharmacokinetics
Its storage temperature is recommended to be 2-8°c , indicating that it may degrade or lose efficacy at higher temperatures.
Result of Action
The result of this compound’s action is the protection of the amine group during peptide synthesis, allowing for the successful formation of peptides without unwanted side reactions . After its purpose is served, it is removed from the synthesized peptide .
Action Environment
The action of this compound is influenced by the pH of the environment. It is stable under acidic conditions but is removed under basic conditions . Temperature is also a factor, as it is recommended to be stored at low temperatures (2-8°C) .
Biochemical Analysis
Biochemical Properties
Fmoc-3-Abz-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It is a part of the Fmoc solid-phase peptide synthesis reaction
Cellular Effects
It is known that Fmoc-modified molecules can have significant effects on cellular processes .
Molecular Mechanism
This compound is used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-Abz-OH typically involves the protection of the amino group of 3-aminobenzoic acid with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the reaction of 3-aminobenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve a product purity of ≥98.0% .
Chemical Reactions Analysis
Types of Reactions: Fmoc-3-Abz-OH undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino group.
Coupling Reactions: The amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc protecting group.
Carbodiimides: Such as N,N’-diisopropylcarbodiimide (DIC) for peptide coupling reactions.
Major Products Formed:
Deprotected Amino Acid: Upon removal of the Fmoc group.
Peptide Chains: Through coupling reactions with other amino acids.
Scientific Research Applications
Peptide Synthesis
Fmoc-3-Abz-OH is primarily utilized in solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides by sequentially adding amino acids to a growing chain while preventing unwanted side reactions.
Methods of Application:
- The Fmoc group is introduced via reaction with fluorenylmethyloxycarbonyl chloride.
- Removal of the Fmoc group occurs under basic conditions, facilitating peptide bond formation.
Outcomes:
The SPPS method enables the synthesis of peptides with various biological activities, including antimicrobial, antithrombotic, and antioxidant properties.
Drug Development
The compound plays a crucial role in developing therapeutic peptides. By serving as a building block, this compound allows researchers to create peptides that can target specific biological pathways or inhibit enzyme activities.
Case Studies:
- Peptides synthesized using this compound have shown potential in treating diseases through targeted therapy.
Benefits:
The ability to synthesize complex peptides efficiently makes this compound invaluable for pharmaceutical applications .
Analytical Chemistry
In analytical chemistry, this compound is used for fluorescence analysis. The compound can be reacted with certain UV-inactive compounds to generate derivatives that are detectable via fluorescence.
Methods of Application:
- The reaction with UV-inactive compounds enhances their detectability through fluorescence spectroscopy.
Outcomes:
This application allows for the analysis of compounds that would otherwise be challenging to study due to their lack of UV activity.
Click Chemistry
This compound can also be employed in click chemistry, a method designed for rapid and reliable chemical reactions that generate new compounds by joining small units together.
Applications:
This technique is useful for creating complex structures quickly, which can be applied in various fields such as materials science and bioconjugation.
Summary Table of Applications
Application Area | Description | Key Outcomes |
---|---|---|
Peptide Synthesis | Used in solid-phase peptide synthesis (SPPS) | Efficient production of bioactive peptides |
Drug Development | Serves as a building block for therapeutic peptides | Potential treatments targeting specific pathways |
Analytical Chemistry | Utilized for fluorescence analysis | Enhanced detection of UV-inactive compounds |
Click Chemistry | Employed in rapid chemical reactions | Creation of complex structures |
Comparison with Similar Compounds
- Fmoc-2-Abz-OH (2-(fluorenylmethyloxycarbonyl-amino)benzoic acid)
- Fmoc-4-Abz-OH (4-(fluorenylmethyloxycarbonyl-amino)benzoic acid)
Comparison: Fmoc-3-Abz-OH is unique due to the position of the Fmoc group on the 3-position of the benzoic acid ring, which can influence its reactivity and the steric effects during peptide synthesis. In contrast, Fmoc-2-Abz-OH and Fmoc-4-Abz-OH have the Fmoc group attached at the 2- and 4-positions, respectively, which can result in different reactivity and steric hindrance during chemical reactions .
Biological Activity
Fmoc-3-Aminobenzoic Acid (Fmoc-3-Abz-OH) is a compound widely utilized in peptide synthesis and research, particularly due to its role as a building block in the development of therapeutic peptides. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H17NO4
- Molecular Weight : 373.37 g/mol
- Purity : Typically exceeds 98% as determined by high-performance liquid chromatography (HPLC) .
The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for preventing unwanted reactions during peptide synthesis. The Fmoc group is removed post-synthesis to yield peptides with free amino groups, essential for biological activity.
Applications in Peptide Synthesis
This compound is primarily employed in solid-phase peptide synthesis (SPPS), a method that allows for the efficient production of peptides. The versatility of this compound enables it to be used in various applications:
- Fluorescence Analysis : It can be utilized in the creation of fluorescence-quenched substrate libraries, facilitating the study of biological processes through Förster resonance energy transfer (FRET) .
- Drug Development : Peptides synthesized from this compound may exhibit diverse biological activities, including antimicrobial, antithrombotic, and antioxidant properties .
Biological Activity and Mechanism
While this compound does not exhibit direct biological activity itself, its role as a precursor in peptide synthesis suggests potential therapeutic applications. The biological activity of the resultant peptides depends largely on their specific sequences and structures. For instance, peptides derived from this compound have been shown to interact with various biological targets, including proteases involved in disease processes such as osteoarthritis .
Case Study: ADAMTS-5 Peptide Substrates
A study focused on developing selective peptide substrates for the ADAMTS-5 enzyme utilized Fmoc-based SPPS to create highly selective FRET peptide substrates. These substrates demonstrated enhanced cleavage rates and selectivity compared to existing substrates, highlighting the utility of this compound in generating compounds with significant biological relevance .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds used in peptide synthesis:
Compound Name | Structure Characteristics | Uniqueness |
---|---|---|
Fmoc-2-Aminobenzoic Acid | Amino group at the second position | Different amino group position affects reactivity |
Boc-3-Aminobenzoic Acid | tert-butyloxycarbonyl protecting group | Influences stability differently than Fmoc |
Fmoc-Tyrosine | Incorporates a phenolic hydroxyl group | Provides additional functionality via side chain |
Each compound presents unique properties that influence their reactivity and application in peptide synthesis.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXDSSUGFNVDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185116-42-1 | |
Record name | 3-(9-Fluorenylmethyloxycarbonyl)amino-benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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